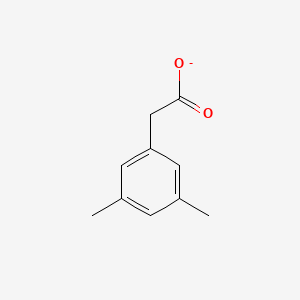
2-(3,5-Dimethylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenyl)acetate is an organic compound with the molecular formula C10H12O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)acetate typically involves the esterification of 3,5-dimethylphenylacetic acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar esterification processes, but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3,5-Dimethylphenylacetic acid.
Reduction: 3,5-Dimethylphenylethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethylphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester group can be hydrolyzed by esterases to release the active phenylacetic acid derivative, which can then exert its effects on various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: The parent compound without the methyl substitutions.
3,5-Dimethylphenylacetic acid: The acid form of 2-(3,5-Dimethylphenyl)acetate.
2-(4-Methylphenyl)acetate: A similar ester with a single methyl group on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 3 and 5 positions can enhance its stability and alter its interaction with enzymes and receptors compared to its non-methylated or singly methylated counterparts.
Eigenschaften
Molekularformel |
C10H11O2- |
|---|---|
Molekulargewicht |
163.19 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenyl)acetate |
InChI |
InChI=1S/C10H12O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)/p-1 |
InChI-Schlüssel |
HDNBKTWQBJJYPD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1)CC(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


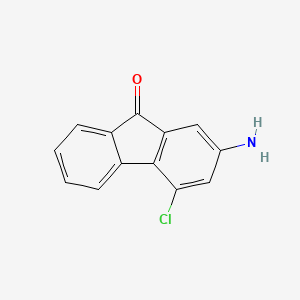
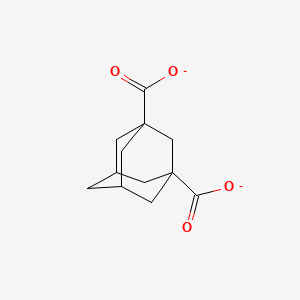
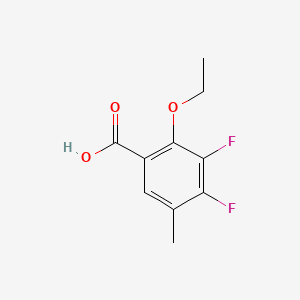
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
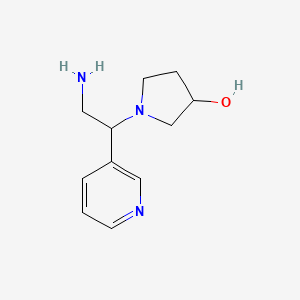
![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)
![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)
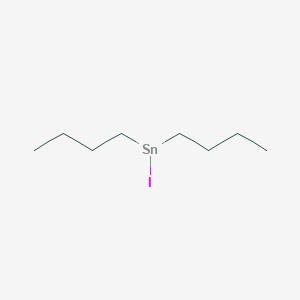
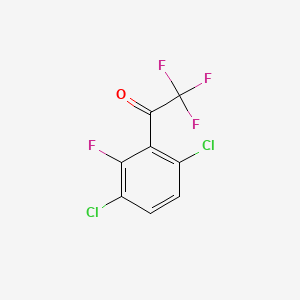

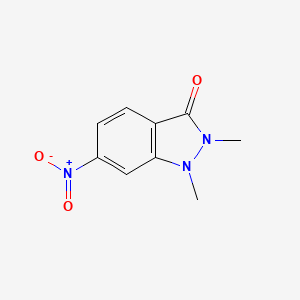
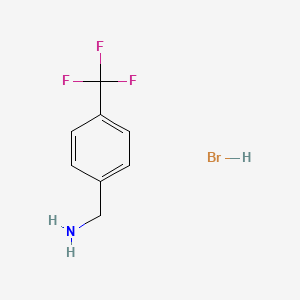
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)

